molecular formula C22H25N3O4 B11364405 2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide

2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide

Cat. No.: B11364405
M. Wt: 395.5 g/mol
InChI Key: DCZPITHQXURCBH-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is a complex organic compound that features a combination of aromatic rings, an oxadiazole ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the phenyl groups: The phenyl groups can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the amide bond: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aromatic rings in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The oxadiazole ring and the amide group can be reduced under appropriate conditions, potentially leading to the formation of amines and other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings may yield quinones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the oxadiazole ring and the amide group suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases or conditions, and it could serve as a lead compound for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of aromatic rings and functional groups may impart desirable characteristics such as stability, reactivity, and functionality.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, and other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide: Similar structure with an acetamide group instead of a propanamide group.

    2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide: Similar structure with a butanamide group instead of a propanamide group.

    2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide: Similar structure with a benzamide group instead of a propanamide group.

Uniqueness

The uniqueness of 2-(3,4-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide lies in its specific combination of functional groups and aromatic rings. This structure imparts unique chemical and physical properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C22H25N3O4/c1-13(2)27-18-10-7-17(8-11-18)20-21(25-29-24-20)23-22(26)16(5)28-19-9-6-14(3)15(4)12-19/h6-13,16H,1-5H3,(H,23,25,26)

InChI Key

DCZPITHQXURCBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC(C)C)C

Origin of Product

United States

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